molecular formula C17H15N3O4 B2962159 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421443-37-9

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2962159
CAS No.: 1421443-37-9
M. Wt: 325.324
InChI Key: VKJTYINTMKBWSK-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups, including a furan ring, a pyrazole ring, and a dioxole ring. These groups are common in many biologically active compounds and could potentially contribute to the properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection via the methylene (CH2) group. The exact details would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The furan and dioxole rings are five-membered, while the pyrazole ring is a six-membered ring. These rings would likely be planar, and the overall shape of the molecule would be determined by the arrangement of these rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and might undergo electrophilic aromatic substitution. The pyrazole ring contains nitrogen, which could act as a base or nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might make it relatively rigid, and the different functional groups could affect its solubility in various solvents .

Scientific Research Applications

Synthesis and Transformations

Research on similar compounds primarily focuses on the synthesis and transformation of pyrazole derivatives and their potential applications. For instance, compounds involving furan and pyrazole scaffolds have been synthesized for various purposes, including the study of their chemical properties and reactions. Such synthetic endeavors often aim to explore the chemical space for novel biological activities or material properties (El’chaninov et al., 2018).

Structural Analysis

The structural analysis of novel pyrazole derivatives is another area of interest. Detailed characterization, including X-ray crystallography, provides insights into the molecular configurations, intermolecular interactions, and potential for forming supramolecular assemblies. These studies are foundational in materials science and pharmaceutical research, where the arrangement of molecules can significantly impact their properties and functions (Kumara et al., 2017).

Antiviral and Antibacterial Applications

Some derivatives of the compound class have shown remarkable antiavian influenza virus activity. This indicates a potential for the development of new antiviral agents, underscoring the importance of structural modification in enhancing biological activity against specific targets (Hebishy et al., 2020). Additionally, novel analogs have displayed promising antibacterial activity, suggesting that compounds with furan and pyrazole units could be explored further for antimicrobial properties (Palkar et al., 2017).

Drug Design and Molecular Docking

The evaluation of analogues for enzyme inhibition, such as NQO2, is critical in drug discovery. This pathway illustrates how modifications to the furan and pyrazole moieties can impact the inhibitory activity, providing a template for designing more potent inhibitors for therapeutic applications (Alnabulsi et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could be quite varied, depending on its properties and potential applications. It could be investigated for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-20-13(14-3-2-6-22-14)8-12(19-20)9-18-17(21)11-4-5-15-16(7-11)24-10-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJTYINTMKBWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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